molecular formula C9H17ClSi B1142379 2-(Bicycloheptyl)dimethylchlorosilane CAS No. 117046-42-1

2-(Bicycloheptyl)dimethylchlorosilane

Cat. No. B1142379
Key on ui cas rn: 117046-42-1
M. Wt: 188.77
InChI Key:
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Patent
US06881855B2

Procedure details

Norbornene (141 g, 1.50 mol) is dissolved in toluene (100 ml) and heated to 80° C. After the addition of the platinum catalyst ([COD]PtCl2, 70 mg), dimethylchlorosilane (169 g, 1.8 mol) is slowly added dropwise within 60 min, and the temperature rises to 98° C. Heating is continued at 80° C. for a further 1 h. Excess silane, unconverted norbornene and the solvent are distilled off at atmospheric pressure. The residue is fractionally distilled using a membrane pump vacuum. 255 g (93%) of a colorless liquid having b.p. of 120° C./10 mbar are obtained. Purity 99.7% (assessed by GC (gas chromatography)).
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2.[CH3:8][SiH:9]([CH3:11])[Cl:10]>C1(C)C=CC=CC=1.[Pt]>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[Si:9]([CH3:11])([CH3:8])[Cl:10]

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
169 g
Type
reactant
Smiles
C[SiH](Cl)C
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added dropwise within 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
rises to 98° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
Excess silane, unconverted norbornene and the solvent are distilled off at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is fractionally distilled
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C12C(CC(CC1)C2)[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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